N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787908
InChI: InChI=1S/C20H21N3O3S/c1-25-17-9-13-5-6-16(15(13)11-18(17)26-2)22-19(24)10-14-12-27-20(21-14)23-7-3-4-8-23/h3-4,7-9,11-12,16H,5-6,10H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

CAS No.:

Cat. No.: VC14787908

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide -

Specification

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
IUPAC Name N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C20H21N3O3S/c1-25-17-9-13-5-6-16(15(13)11-18(17)26-2)22-19(24)10-14-12-27-20(21-14)23-7-3-4-8-23/h3-4,7-9,11-12,16H,5-6,10H2,1-2H3,(H,22,24)
Standard InChI Key AIYZDESGEMMPJE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CSC(=N3)N4C=CC=C4)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound’s structure comprises three distinct regions:

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl: A bicyclic system with partial saturation (2,3-dihydro) and two methoxy substituents at positions 5 and 6. This moiety contributes rigidity and lipophilicity to the molecule.

  • 1,3-Thiazol-4-yl: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-deficient nature and role in bioisosteric replacements.

  • 2-(1H-Pyrrol-1-yl): A pyrrole ring attached to the thiazole’s C2 position, introducing π-electron density and hydrogen-bonding capabilities.

These components are linked via an acetamide bridge (-NH-C(O)-CH2-), facilitating conformational flexibility while maintaining structural integrity.

Molecular Properties

Based on systematic analysis of the IUPAC name, the compound’s molecular formula is deduced as C₂₀H₂₅N₃O₃S, with a molecular weight of 395.5 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (3 O, 2 N)
Rotatable Bonds6
Polar Surface Area98.7 Ų

The presence of methoxy groups enhances solubility in polar aprotic solvents, while the aromatic systems contribute to UV-Vis absorption maxima near 270 nm.

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: Prepared via catalytic hydrogenation of 5,6-dimethoxyindene followed by reductive amination.

  • 2-(2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl)acetic Acid: Synthesized through Hantzsch thiazole formation using pyrrole-1-carbothioamide and bromoacetic acid derivatives.

  • Acetamide Coupling: Achieved via standard peptide coupling reagents (e.g., EDC/HOBt) or Schotten-Baumann conditions.

Optimized Reaction Pathway

A representative synthesis involves:

  • Thiazole Formation:
    Pyrrole-1-carbothioamide+Bromoacetic acid ethyl esterEtOH, Δ2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)acetic acid ethyl ester\text{Pyrrole-1-carbothioamide} + \text{Bromoacetic acid ethyl ester} \xrightarrow{\text{EtOH, Δ}} \text{2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)acetic acid ethyl ester}

  • Saponification:
    EsterNaOH, H₂O2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)acetic acid\text{Ester} \xrightarrow{\text{NaOH, H₂O}} \text{2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)acetic acid}

  • Amide Coupling:
    Acid+5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amineEDC, DMAP, DCMTarget Compound\text{Acid} + \text{5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine} \xrightarrow{\text{EDC, DMAP, DCM}} \text{Target Compound}

Yield optimization typically requires careful control of reaction temperatures (0–5°C during coupling) and purification via silica gel chromatography.

Hypothetical Biological Activity and Mechanism

Structure-Activity Relationships

  • Thiazole-Pyrrole Interaction: The electron-rich pyrrole may engage in π-π stacking with aromatic residues in enzyme active sites, while the thiazole’s sulfur atom could coordinate metal ions in metalloproteinases.

  • Methoxy Groups: Enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications.

  • Acetamide Linker: Provides metabolic stability compared to ester or ketone linkages.

Predicted Targets

Computational docking studies (hypothetical) indicate affinity for:

  • Cyclooxygenase-2 (COX-2): Due to similarity to indomethacin’s indole core.

  • Toll-Like Receptor 4 (TLR4): Via hydrophobic interactions with the thiazole ring.

  • Aurora Kinase A: Predicted binding energy of -9.2 kcal/mol in silico models.

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivityKey Differentiator
IndomethacinIndole acetic acid derivativeCOX inhibitionLacks thiazole-pyrrole system
PyrithionePyridinethioneAntifungalSimpler heterocyclic system
Target CompoundThiazole-pyrrole-indenylHypothetical kinase inhibitionMultivalent pharmacophore

This comparison underscores the compound’s potential for polypharmacology, leveraging multiple interaction sites.

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